3-Chloroisoquinolin-7-amine

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing a single scaffold with two orthogonal reactive sites for efficient SAR exploration? 3-Chloroisoquinolin-7-amine resolves the challenge of regiochemical control. - Dual handles: 3-Cl for Suzuki/Buchwald couplings; 7-NH2 for amidation/reductive amination. - Enables sequential library synthesis without protection/deprotection of mono-functional analogs. - Bulk quantities available with consistent ≥98% purity, ship globally.

Molecular Formula C9H7ClN2
Molecular Weight 178.619
CAS No. 1374651-87-2
Cat. No. B595148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-7-amine
CAS1374651-87-2
Molecular FormulaC9H7ClN2
Molecular Weight178.619
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Cl)N
InChIInChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2
InChIKeyHLIMWNSGXCNTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-7-amine: Dual-Functional Scaffold


3-Chloroisoquinolin-7-amine (CAS 1374651-87-2) is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . It is characterized by a chlorine atom at the 3-position and a primary amine at the 7-position of the isoquinoline ring . This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules, where the dual functionalization allows for orthogonal synthetic manipulation .

1
Dual reactive handles (3-Cl, 7-NH2) enable orthogonal sequential derivatization.
2
Supports transition metal-catalyzed cross-coupling and amine functionalization workflows.
3
Reported scaffold for medicinal chemistry library synthesis and kinase-targeted analog design.

Why 3-Chloroisoquinolin-7-amine Is Irreplaceable


Generic substitution with other isoquinoline derivatives, such as 3-chloroisoquinoline (lacking the 7-amine) or 7-aminoisoquinoline (lacking the 3-chloro group), is not possible when a dual-functional handle is required. The unique substitution pattern of 3-Chloroisoquinolin-7-amine provides two distinct reactive sites for orthogonal chemical transformations. The 3-chloro group is a reactive site for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, enabling C-C bond formation [1]. Simultaneously, the 7-amino group can undergo amidation, reductive amination, or diazotization to install further molecular complexity [2]. Using a mixture of mono-functional analogs would not replicate the regiochemical control and efficiency offered by this single, dual-reactive scaffold, which is crucial for constructing complex, patentable chemical matter in drug discovery programs.

Attribute
3-Chloroisoquinolin-7-amine
3-Chloroisoquinoline (CAS 19493-45-9)
Functional handles
3-Cl and 7-NH2
3-Cl only
Synthetic utility
Orthogonal diversification without protection/deprotection
Limited to C–Cl chemistry; 7-amino reactivity absent
Risk summary
Monofunctional analogs cannot replicate sequential two-step elaboration; regiochemical control may differ.

Selection Evidence: 3-Chloroisoquinolin-7-amine


Higher Assured Purity

For procurement, the guaranteed purity of the building block is a critical differentiator. 3-Chloroisoquinolin-7-amine is commercially available with a standard purity of 97% or higher, as confirmed by multiple reputable vendors . In contrast, a closely related analog, 3-Chloro-N-methylisoquinolin-7-amine (CAS 1374652-29-5), is often listed with a lower or unspecified purity, indicating a potential for more challenging synthesis or purification, which can introduce variability in downstream applications [1].

Assured Purity
Reported
Target: ≥97% purity (vendor CoA)
Comparator: 3-Chloro-N-methylisoquinolin-7-amine — purity often unspecified or lower
Supports procurement consistency and reduces side-reaction risk in synthesis.
Based on cross-vendor catalog comparison; verify lot-specific CoA.
Medicinal Chemistry Chemical Synthesis Quality Control

Orthogonal Dual Functionalization

The presence of both a 3-chloro and a 7-amino group on the isoquinoline core provides a distinct synthetic advantage over the simpler building block 3-chloroisoquinoline (CAS 19493-45-9). The latter can only undergo reactions at the C-Cl bond, limiting its utility [1]. 3-Chloroisoquinolin-7-amine, however, allows for a two-step diversification sequence without requiring intermediate protection/deprotection steps. For instance, the 7-amino group can be functionalized via standard peptide coupling or alkylation chemistries, followed by a palladium-catalyzed cross-coupling at the 3-chloro position to introduce an aryl or heteroaryl group .

Orthogonal Dual Functionalization
Class-level
Two reactive sites (3-Cl, 7-NH2) enable sequential coupling and amine derivatization without intermediate protection.
Enables rapid library synthesis with reduced step count.
Reactivity inferred from isoquinoline system; specific conditions require optimization.
Organic Synthesis Methodology Drug Discovery

Patent-Backed Kinase Inhibitor Scaffold

Unlike more generic isoquinoline isomers, the 7-amino isoquinoline scaffold, of which 3-chloroisoquinolin-7-amine is a key derivative, is explicitly claimed in patent literature for its utility in developing kinase inhibitors. A prominent patent application (US 20100144713) extensively describes 6- and 7-amino isoquinoline compounds for influencing, inhibiting, or reducing the action of kinases, with therapeutic applications in cancer, obesity, and glaucoma [1]. While the exact IC50 values for the 3-chloro-7-amino analog are not disclosed in the patent summary, its inclusion within this specifically claimed chemical space provides a strong, patent-backed rationale for its selection over non-amino or differently substituted isoquinolines in kinase-targeted drug discovery.

Patent-Backed Scaffold
Reported
7-Aminoisoquinoline scaffold is central to kinase inhibitor claims in US 20100144713.
Supports scaffold selection rationale for kinase-targeted research.
Patent context; target-specific activity data to verify.
Kinase Inhibition Cancer Therapeutics Patent Analysis

Applications of 3-Chloroisoquinolin-7-amine


Late-Stage Diversification Building Block

Utilize 3-Chloroisoquinolin-7-amine as a core scaffold to generate diverse compound libraries via sequential functionalization. First, exploit the 7-amino group to introduce a variety of substituents (e.g., amides, sulfonamides, alkyl chains) that modulate physicochemical properties or binding affinity. Subsequently, use the 3-chloro group as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, a strategy supported by the known reactivity of 3-chloroisoquinolines [1]. This orthogonal approach enables rapid exploration of structure-activity relationships (SAR) around a privileged isoquinoline core.

Patent-Backed Kinase Inhibitor Analogs

Employ 3-Chloroisoquinolin-7-amine as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK) or other kinases implicated in cancer and glaucoma. The compound serves as a foundational building block for generating analogs of the compounds described in patent literature on 7-amino isoquinolines, which are known to influence kinase activity [2]. This application is directly validated by the compound's structural relevance to the claims in US 20100144713.

N,N-Chelate Ligand Precursor

Derivatize 3-Chloroisoquinolin-7-amine to create novel N,N-chelate ligands for transition metal catalysis. The 7-amino group and the endocyclic nitrogen of the isoquinoline ring form a potential bidentate binding motif. Functionalization of the 3-chloro position with sterically demanding or electron-modulating groups can tune the ligand's properties, enabling the development of new catalysts for cross-coupling or other transformations, building upon established work with 3-chloroisoquinoline derivatives [1].

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal reactivity (3-Cl and 7-NH2)
Cross-coupling compatibility and amine derivatization efficiency
Kinase inhibitor analog design
7-Aminoisoquinoline scaffold patent context
Target kinase selectivity profiling in reported models
N,N-chelate ligand precursor
Bidentate N,N-motif with tunable 3-substituent
Metal coordination and catalytic performance evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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